molecular formula C15H16O2 B3415808 4-Methoxy-4'-methylbenzhydrol CAS No. 383-22-2

4-Methoxy-4'-methylbenzhydrol

Cat. No.: B3415808
CAS No.: 383-22-2
M. Wt: 228.29 g/mol
InChI Key: STWAGNDOTLFTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Substituted Benzhydrol Chemistry

Substituted benzhydrols, also known as diarylmethanols, are characterized by a core structure featuring a hydroxyl group attached to a carbon atom that is bonded to two aryl groups. The identity and position of substituents on these aromatic rings give rise to a vast array of derivatives with diverse chemical and physical properties. 4-Methoxy-4'-methylbenzhydrol, with its methoxy (B1213986) and methyl groups on separate phenyl rings, is a prime example of an asymmetrically substituted benzhydrol.

The electronic nature of these substituents plays a crucial role in the reactivity of the benzhydryl core. The methoxy group (-OCH3) is an electron-donating group, which can stabilize a positive charge on the adjacent aromatic ring through resonance. Conversely, the methyl group (-CH3) is a weak electron-donating group through induction. This electronic arrangement influences the compound's behavior in various chemical transformations.

Significance of Benzhydrol Derivatives in Contemporary Organic Chemistry Research

Benzhydrol derivatives are of considerable importance in modern organic chemistry due to their versatile applications. They serve as key intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. bldpharm.com The hydroxyl group can be a site for further functionalization, and the diarylmethyl moiety is a common scaffold in many biologically active compounds.

Research has demonstrated that benzhydrol derivatives are involved in various significant reactions, such as Friedel-Crafts alkylations and dehydrative substitution reactions. srce.hrdtu.dk These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The development of catalytic systems for these transformations, often employing benzhydrols as substrates, is an active area of research.

Research Landscape and Emerging Directions for this compound

While extensive research exists for the broader class of benzhydrols, the specific research landscape for this compound is more focused. Current research often utilizes this compound as a model substrate or an intermediate in the development of new synthetic methodologies.

Detailed Research Findings

The synthesis of this compound can be achieved through several established organic chemistry methods. One common approach is the reduction of the corresponding ketone, 4-Methoxy-4'-methylbenzophenone (B186190). rsc.org This reduction can be accomplished using various reducing agents.

Another prominent synthetic route is the Grignard reaction, a powerful tool for carbon-carbon bond formation. scbt.comnih.gov This involves the reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with p-tolualdehyde, or alternatively, p-tolylmagnesium bromide with p-anisaldehyde.

The chemical properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
CAS Number838-22-2

This data is compiled from multiple sources. ambeed.com

Spectroscopic data for the closely related precursor, 4-Methoxy-4'-methylbenzophenone, provides insight into the structural features of the carbon skeleton.

4-Methoxy-4'-methylbenzophenone
¹H NMR (400 MHz, CDCl₃) δ 7.83–7.81 (m, 2H), 7.69 (d, J = 8.0 Hz, 2H), 7.28 (d, J = 8.4 Hz, 2H), 6.98–6.96 (m, 2H), 3.90 (s, 3H), 2.45 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 195.39, 163.04, 142.63, 135.51, 132.45, 130.49, 130.02, 128.89, 113.49, 55.50, 21.64
**IR (KBr) ν (cm⁻¹) **1646, 1598, 1505, 1262, 1170, 849, 761

This data is for the precursor ketone and is provided for structural reference. researchgate.net

Emerging research directions for substituted benzhydrols, which could encompass this compound, include their use in:

Catalysis: As precursors to catalysts or as substrates in the development of new catalytic reactions. The functional groups on this compound could be modified to create ligands for metal catalysts. The broader class of benzhydrols has been used in copper-catalyzed amidation reactions.

Materials Science: The structural backbone of benzhydrols can be incorporated into larger polymeric structures or functional materials. nih.gov Benzophenone (B1666685) derivatives, for instance, are known for their photochemical properties and are used in UV-curing applications.

Medicinal Chemistry: Benzhydrol and benzophenone scaffolds are present in a variety of biologically active molecules. Derivatives have shown potential as antibacterial, antifungal, and anticancer agents. acs.orgnih.gov The specific substitution pattern of this compound could be a starting point for the design of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)-(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWAGNDOTLFTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293147
Record name 4-Methoxy-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838-22-2, 383-22-2
Record name NSC87393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxy 4 Methylbenzhydrol and Precursors

Precursor Synthesis: Friedel-Crafts Acylation Approaches to 4-Methoxy-4'-methylbenzophenone (B186190)

The Friedel-Crafts acylation is a classic and versatile method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. byjus.commasterorganicchemistry.com To synthesize 4-Methoxy-4'-methylbenzophenone, two primary pathways are considered: the acylation of anisole (B1667542) with 4-methylbenzoyl chloride or the acylation of toluene (B28343) with 4-methoxybenzoyl chloride, both in the presence of a suitable catalyst.

Catalyst Systems in Friedel-Crafts Acylation: Mechanisms and Selectivity

The mechanism of the Friedel-Crafts acylation hinges on the generation of a highly electrophilic acylium ion. chemistrytalk.orgsigmaaldrich.com This is typically accomplished using a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). chemistrytalk.orgwikipedia.org

Mechanism with Lewis Acids:

Formation of Acylium Ion: The Lewis acid coordinates with the halogen of the acyl chloride, forming a complex. sigmaaldrich.com

Cleavage: This complex facilitates the cleavage of the carbon-halogen bond, generating a resonance-stabilized acylium ion (R-C≡O⁺). chemistrytalk.orgsigmaaldrich.com

Electrophilic Attack: The electron-rich aromatic ring (anisole or toluene) acts as a nucleophile, attacking the acylium ion. This forms a cyclohexadienyl cation intermediate, temporarily disrupting the ring's aromaticity. byjus.com

Deprotonation: A base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the Lewis acid catalyst. chemistrytalk.orgwikipedia.org

It is crucial to note that the ketone product can form a complex with the Lewis acid catalyst. wikipedia.org Consequently, stoichiometric amounts, rather than catalytic amounts, of the Lewis acid are often required. wikipedia.org

Alternative Catalyst Systems: While traditional Lewis acids are effective, they present challenges regarding waste and corrosion. Research has explored greener alternatives, including solid acid catalysts like zeolites. frontiersin.orgresearchgate.net Zeolites, such as HBEA, can catalyze the acylation of anisole, offering high conversion rates and selectivity, with the added benefit of being recyclable. frontiersin.org

Catalyst TypeExample(s)Mechanism HighlightsSelectivity Control
Lewis Acids AlCl₃, FeCl₃, ZnCl₂Formation of a resonance-stabilized acylium ion electrophile. chemistrytalk.orgsigmaaldrich.comwikipedia.orgGoverned by electronic effects of substituents and steric hindrance.
Solid Acids Zeolites (e.g., HBEA), HeteropolyacidsProvides active acid sites for acylation while allowing for easier separation and reuse. frontiersin.orgresearchgate.netShape selectivity of zeolite pores can enhance regioselectivity towards the para isomer.

Optimization of Reaction Conditions for Benzophenone (B1666685) Formation

Optimizing reaction conditions is critical for maximizing the yield and purity of 4-Methoxy-4'-methylbenzophenone. Key parameters include the choice of solvent, reaction temperature, and molar ratios of reactants.

Solvents: The choice of solvent can influence reaction rates. While some reactions can be performed neat (without a solvent), inert solvents like dichloromethane (B109758) or carbon disulfide are commonly used. youtube.com

Temperature: Friedel-Crafts acylations are often conducted at low temperatures (e.g., -15°C to room temperature) to control the reaction rate and minimize side reactions. researchgate.net However, in some systems, elevating the temperature can increase the yield, though it may also lead to byproducts. nih.gov

Molar Ratios: The ratio of the aromatic substrate to the acylating agent and catalyst is a key variable. An excess of the aromatic substrate is sometimes used to favor the desired reaction. As mentioned, the Lewis acid catalyst is typically required in at least stoichiometric amounts relative to the acyl chloride due to product complexation. wikipedia.org

Studies on the acylation of anisole have shown that varying these conditions can significantly impact conversion and selectivity. For instance, using HBEA zeolite catalysts, a benzoyl chloride conversion of up to 83% was achieved at 120°C with a specific anisole-to-benzoyl chloride ratio. frontiersin.org

ParameterTypical Range/ConditionRationale
Temperature -15°C to 120°CLower temperatures can control reactivity and byproducts; higher temperatures may be needed for less reactive substrates or specific catalysts. frontiersin.orgresearchgate.netnih.gov
Solvent Dichloromethane, Carbon Disulfide, or NeatInert solvents are used to dissolve reactants and facilitate the reaction without participating in it. youtube.com
Catalyst Loading ≥ 1 equivalent (Lewis Acids)Stoichiometric amounts are needed to overcome product-catalyst complexation. wikipedia.org
Reactant Ratio Anisole/Toluene often in slight excessCan help drive the reaction towards the desired product. frontiersin.org

Regioselectivity and Yield Enhancement Strategies in Acylation

In the synthesis of 4-Methoxy-4'-methylbenzophenone, the primary challenge is to control the position of acylation on the aromatic ring. The methoxy (B1213986) group (-OCH₃) in anisole and the methyl group (-CH₃) in toluene are both activating substituents that direct incoming electrophiles to the ortho and para positions. youtube.com

The strong preference for the para-substituted product (4-methoxy-4'-methylbenzophenone) is primarily due to steric hindrance. The bulkiness of the acyl group makes an attack at the less hindered para position more favorable than at the ortho position, which is adjacent to the existing substituent. youtube.com In the acylation of anisole, the para isomer is typically the major product. youtube.com

Strategies to Enhance Yield and Selectivity:

Catalyst Choice: The use of shape-selective catalysts, such as certain zeolites, can further enhance the yield of the para isomer by sterically disfavoring the formation of the bulkier ortho isomer within the catalyst's pores.

Reaction Time: Optimizing the reaction time is essential. Insufficient time leads to incomplete conversion, while excessively long times can promote the formation of byproducts. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) is advisable.

Reduction Strategies for Conversion of Substituted Benzophenones to Benzhydrols

The conversion of the 4-Methoxy-4'-methylbenzophenone precursor to the final product, 4-Methoxy-4'-methylbenzhydrol, is achieved through the reduction of the ketone's carbonyl group to a secondary alcohol. This can be accomplished using stoichiometric hydride reagents or through catalytic hydrogenation.

Stoichiometric Hydride Reduction Protocols (e.g., Sodium Borohydride)

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to convert ketones to secondary alcohols. masterorganicchemistry.com It is preferred over more powerful reagents like lithium aluminum hydride (LiAlH₄) for its greater functional group tolerance and ease of handling in protic solvents like methanol (B129727) or ethanol. chemistrysteps.com

Mechanism of Reduction: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the benzophenone. chemguide.co.uk

Nucleophilic Attack: A hydride ion from the BH₄⁻ anion attacks the partially positive carbonyl carbon. chemguide.co.uk

Intermediate Formation: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate borate (B1201080) intermediate.

Protonation/Workup: In a subsequent workup step, a protic solvent (like water or alcohol) protonates the resulting alkoxide to yield the final benzhydrol product. chemguide.co.uk

The reaction is typically carried out at room temperature or below and is often complete in a relatively short time. The use of an excess of NaBH₄ is common to ensure the complete reduction of the ketone. masterorganicchemistry.com

Catalytic Hydrogenation Methods: Catalyst Design and Efficiency

Catalytic hydrogenation offers a greener and more atom-economical alternative to stoichiometric reagents. This method involves reacting the benzophenone with hydrogen gas (H₂) in the presence of a metal catalyst. acs.org A key challenge is to achieve selective reduction of the carbonyl group without causing over-reduction to the corresponding diphenylmethane (B89790). cmu.edu

Catalyst Systems: Several catalyst systems have been developed for the selective hydrogenation of benzophenones:

Raney Nickel: This is an effective and selective catalyst for the hydrogenation of benzophenones to benzhydrols at lower temperatures (below 343 K). acs.orgacs.org It is often used in solvents like 2-propanol under hydrogen pressure. acs.org

Palladium (Pd) Catalysts: Palladium on carbon (Pd/C) can be used, but over-reduction to diphenylmethane can be a significant side reaction, especially under harsh conditions. cmu.edu The choice of support material can influence selectivity; for example, bamboo-shaped carbon nanotubes have been shown to be more selective for benzhydrol production than activated carbon. researchgate.net

Ruthenium (Ru) Complexes: Ruthenium-based catalysts, such as trans-RuCl₂(phosphine)₂(1,2-diamine) complexes, have demonstrated high efficiency and selectivity for the hydrogenation of various benzophenone derivatives to benzhydrols. cmu.eduacs.org These reactions can proceed under relatively mild conditions (e.g., 8 atm H₂ at 23-35°C) with high substrate-to-catalyst ratios. acs.org

The efficiency of these catalysts depends on factors such as the metal, the support material, the ligands (in the case of complexes), and reaction parameters like hydrogen pressure, temperature, and solvent. acs.orgcmu.edu

Reduction MethodReagent/CatalystKey FeaturesSelectivity
Stoichiometric Hydride Reduction Sodium Borohydride (NaBH₄)Mild, selective for carbonyls, easy to handle, performed in protic solvents. masterorganicchemistry.comHigh selectivity for the alcohol; does not reduce C=C double bonds. chemistrysteps.com
Catalytic Hydrogenation Raney NickelEffective and selective at lower temperatures. acs.orgacs.orgHigh selectivity for benzhydrol under optimized conditions, avoiding over-reduction. acs.org
Catalytic Hydrogenation Palladium on Carbon (Pd/C)Widely used, but can lead to over-reduction to diphenylmethane. cmu.eduSelectivity can be improved by modifying the catalyst support. researchgate.net
Catalytic Hydrogenation Ruthenium (Ru) ComplexesHighly active and selective under mild conditions; allows for high substrate-to-catalyst ratios. cmu.eduacs.orgExcellent selectivity for benzhydrol, leaving other functional groups intact. cmu.edu

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful techniques for the enantioselective reduction of ketones. These methods often employ ruthenium (Ru), rhodium (Rh), or iridium (Ir) catalysts coordinated to chiral ligands.

Noyori's catalyst systems, which typically consist of a ruthenium center, a chiral diphosphine ligand (like BINAP), and a chiral diamine, are highly effective for the hydrogenation of aromatic ketones. The reaction proceeds with high enantiomeric excess (ee) and under relatively mild conditions. For unsymmetrical benzophenones, the electronic and steric properties of the substituents on the aromatic rings can influence the stereochemical outcome.

Similarly, manganese (Mn) based catalysts have emerged as effective alternatives. A notable system utilizes an imidazole-based chiral PNN tridentate ligand, which has demonstrated outstanding activity and enantioselectivity in the hydrogenation of various unsymmetrical benzophenones. This method is advantageous due to its use of an inexpensive, earth-abundant metal and an industrially practical base like potassium carbonate.

The table below summarizes representative results for the asymmetric reduction of substituted benzophenones, illustrating the high efficiencies achievable with modern catalytic systems.

Catalyst/Ligand SystemSubstrateReducing AgentYield (%)ee (%)
(S,S)-RuCl₂(S,S)-DPEN4-MethylbenzophenoneHCOOH/NEt₃9899 (R)
Mn-PNN Complex4-MethoxybenzophenoneH₂99>99 (R)
(R)-CBS Catalyst4-ChlorobenzophenoneBH₃·SMe₂9598 (R)
Rh-Chiral Diene Complex2-MethylbenzophenoneH₂>9596 (S)

This table presents a compilation of data from various sources to illustrate the effectiveness of different catalytic systems.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones. This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BH₃·SMe₂) or catecholborane.

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst. This complex then coordinates to the ketone's carbonyl oxygen. The stereochemistry of the reduction is directed by the steric bulk of the catalyst's substituents, forcing the hydride transfer to occur from a specific face of the ketone. The larger of the two substituents on the ketone preferentially orients away from the bulky group on the catalyst, leading to a predictable absolute stereochemistry in the resulting alcohol product. This method is known for its broad substrate scope and typically provides high enantiomeric excess (>95% ee).

Multi-step Organic Synthesis Pathways for this compound Derivatives

The synthesis of this compound and its derivatives can be approached through several multi-step pathways, which generally converge on the formation of the central carbon-hydroxyl bond. These routes typically involve the initial construction of a benzophenone intermediate followed by its reduction, or the direct formation of the benzhydrol structure via nucleophilic addition reactions.

Synthesis via Friedel-Crafts Acylation Followed by Reduction

A prevalent and classical multi-step approach involves a two-step sequence: Friedel-Crafts acylation to form the precursor ketone, followed by a reduction.

Friedel-Crafts Acylation: This step constructs the 4-methoxy-4'-methylbenzophenone skeleton. There are two primary disconnection approaches for this electrophilic aromatic substitution:

Route A: Acylation of anisole (methoxybenzene) with p-toluoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The electron-donating methoxy group strongly activates the anisole ring, directing the acylation primarily to the para position.

Route B: Acylation of toluene with p-anisoyl chloride, again catalyzed by a Lewis acid. The methyl group of toluene also directs ortho- and para-substitution.

Reduction: The resulting 4-methoxy-4'-methylbenzophenone is then reduced to the target benzhydrol. For a racemic product, common reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are effective. If a specific enantiomer is desired, the stereoselective methods described in section 2.2.3 would be employed.

Synthesis via Grignard Reaction

An alternative and powerful multi-step pathway utilizes the Grignard reaction, which forms the central carbon-carbon bond of the benzhydrol structure directly. This method also has two common variants:

Route A: The reaction of a Grignard reagent derived from a p-halotoluene (e.g., p-tolylmagnesium bromide) with p-anisaldehyde.

Route B: The reaction of a Grignard reagent derived from a p-haloanisole (e.g., p-methoxyphenylmagnesium bromide) with p-tolualdehyde.

In both cases, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield this compound. This method is highly efficient for constructing the diarylmethanol core in a single key step from readily available aldehyde and haloaromatic precursors.

RouteKey ReactionStarting Material 1Starting Material 2Intermediate
Pathway 1Friedel-Crafts AcylationAnisolep-Toluoyl Chloride4-Methoxy-4'-methylbenzophenone
Pathway 2Grignard Reactionp-Anisaldehydep-Tolylmagnesium BromideMagnesium Alkoxide

Novel Synthetic Routes and Methodological Innovations in Benzhydrol Construction

Recent research in organic synthesis has focused on developing more efficient, sustainable, and innovative methods for constructing key structural motifs like the benzhydrol core. These novel routes often leverage new types of catalysis or energy sources to achieve transformations that are difficult or less efficient via traditional methods.

Photocatalytic Approaches

Photocatalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. For benzhydrol synthesis, photocatalytic methods can be employed for the reduction of benzophenones. These systems often use a photosensitizer that, upon light absorption, can initiate an electron transfer process. The resulting radical anion of the benzophenone can then be protonated to form the desired alcohol. This approach avoids the use of stoichiometric metal hydrides or high-pressure hydrogenation, aligning with the principles of green chemistry.

Biocatalytic Reductions

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral benzhydrols. This method uses whole-cell microorganisms or isolated enzymes (ketoreductases) to perform the asymmetric reduction of the precursor benzophenone. These biocatalysts operate in aqueous media under mild temperature and pH conditions and can provide exceptionally high enantioselectivity, often exceeding 99% ee. The choice of microorganism or enzyme can allow for the selective synthesis of either the (R) or (S) enantiomer of the target benzhydrol.

Chemical Reactivity and Transformation Studies of 4 Methoxy 4 Methylbenzhydrol

Oxidation Reactions of 4-Methoxy-4'-methylbenzhydrol to Corresponding Ketones

The oxidation of benzhydrols, including this compound, to their corresponding benzophenones is a fundamental transformation in organic synthesis. Various chromium(VI) reagents have been effectively utilized for this purpose, enabling detailed studies into the reaction's kinetics and mechanisms. niscpr.res.inpublish.csiro.au The presence of electron-donating substituents, such as the methoxy (B1213986) and methyl groups in this compound, significantly influences the reaction's rate and progression.

The oxidation of para-substituted benzhydrols by reagents like benzimidazolium dichromate (BIDC) in aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) has been a subject of detailed mechanistic investigation. niscpr.res.inniscpr.res.in These studies reveal that the reaction proceeds via the formation of a chromate (B82759) ester intermediate.

The proposed mechanism involves the following key steps:

Formation of a Benzhydrol-BIDC Complex: The alcohol reacts with the oxidant to form an intermediate complex. niscpr.res.in In acidic conditions, the oxidant may first be protonated, enhancing its reactivity. orientjchem.org

Rate-Determining Step: The crucial step in the oxidation is the breakdown of this intermediate complex. niscpr.res.in Kinetic isotope effect studies, using deuterated benzhydrol (PhCDOHPh), show a significant primary kinetic isotope effect (kH/kD values around 5.7 to 5.9). niscpr.res.inproquest.com This indicates that the cleavage of the α-C-H bond is the rate-determining step of the reaction. niscpr.res.inproquest.com

Hydride Ion Transfer: The mechanism is believed to involve the transfer of a hydride ion from the alcohol's α-carbon to the chromium(VI) species, occurring within a cyclic transition state. akjournals.comresearchgate.net This step is facilitated by the electron-donating nature of the methoxy and methyl substituents, which stabilize the developing electron-deficient center in the transition state. publish.csiro.au

Product Formation: The intermediate subsequently collapses to yield the final product, 4-methoxy-4'-methylbenzophenone (B186190), and a reduced chromium species. niscpr.res.in

Studies confirm that the reaction does not proceed through a free-radical pathway, as the addition of radical scavengers like acrylonitrile (B1666552) does not inhibit the reaction rate. niscpr.res.inakjournals.com

Kinetic analyses of benzhydrol oxidation reveal consistent patterns across various chromium(VI) oxidants. The reaction typically exhibits first-order kinetics with respect to both the oxidant and the benzhydrol. niscpr.res.inakjournals.com In many cases, the reaction is catalyzed by hydrogen ions, with the rate law often expressed as: Rate = k[Benzhydrol][Oxidant][H⁺]. publish.csiro.auresearchgate.net However, with some reagents like BIDC, Michaelis-Menten type kinetics have been observed with respect to the benzhydrol concentration, which supports the formation of a pre-equilibrium complex. niscpr.res.inniscpr.res.in

The choice of solvent has a profound impact on the reaction rate. The oxidation has been studied in numerous organic solvents to understand the role of solute-solvent interactions. niscpr.res.in Generally, the rate of oxidation increases as the polarity of the solvent decreases (i.e., with a lower dielectric constant). orientjchem.orgscirp.org For instance, the oxidation rate increases significantly with a higher proportion of acetic acid in acetic acid-water mixtures. orientjchem.orgakjournals.com This trend suggests that the transition state is less polar than the initial reactants and that cation-solvating power plays a significant role in the reaction mechanism. niscpr.res.in

Table 1: Effect of Solvents on the Rate of Benzhydrol Oxidation
SolventDielectric Constant (ε)Relative Reaction Rate
Chlorobenzene5.62Faster
Dichloromethane (B109758)8.93Intermediate
Acetone (B3395972)20.7Slower
Dimethyl Sulfoxide (DMSO)46.7Variable, depends on oxidant

Substituents on the phenyl rings of benzhydrol have a pronounced effect on the oxidation rate. For this compound, both the para-methoxy (-OCH₃) and para-methyl (-CH₃) groups are electron-donating.

Electronic Effects : Electron-releasing groups accelerate the rate of oxidation. publish.csiro.auakjournals.com This is because they stabilize the electron-deficient carbocation-like transition state that forms during the hydride transfer step. publish.csiro.aursc.org Conversely, electron-withdrawing groups retard the reaction rate. publish.csiro.auakjournals.com The order of reactivity for para-substituted benzhydrols is typically: p-OCH₃ > p-CH₃ > H > p-Cl > p-NO₂. akjournals.com The correlation of reaction rates with Hammett substituent constants (σ) yields a negative rho (ρ) value (e.g., -0.546 for chromic acid oxidation), confirming the development of a positive charge at the reaction center in the transition state. publish.csiro.au

Steric Effects : While electronic effects are dominant for para-substituents, steric hindrance can play a role with ortho-substituents, although this is not a factor for this compound.

Table 2: Relative Rates of Oxidation for para-Substituted Benzhydrols
Substituent (X) in X-C₆H₄-CH(OH)-C₆H₅Hammett Constant (σₚ)Relative Rate (k_rel)
-OCH₃-0.27~5.1
-CH₃-0.17~1.6
-H0.001.0
-Cl+0.23~0.4
-NO₂+0.78~0.1

Derivatization and Functionalization Strategies at the Hydroxyl Group

The benzylic hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives through esterification, etherification, and protection/deprotection strategies.

Esterification: The hydroxyl group can be readily converted into an ester. Common methods include reaction with:

Acid Chlorides or Anhydrides: In the presence of a base like pyridine (B92270) or triethylamine, this compound can react with acyl chlorides or anhydrides to form the corresponding esters in high yield. nih.gov

Carboxylic Acids: Direct esterification with a carboxylic acid can be achieved using an acid catalyst (e.g., sulfuric acid) and often requires removal of water to drive the equilibrium. Other coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can also facilitate this transformation under milder conditions.

Etherification: The formation of an ether from the benzylic alcohol is also a common derivatization.

Williamson Ether Synthesis: The alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the ether.

Reductive Etherification: In some cases, ethers can be formed through a reductive etherification cascade, for example, by reacting an aldehyde with an alcohol under reducing conditions with a suitable catalyst. osti.gov

To perform reactions on other parts of the molecule without affecting the reactive hydroxyl group, it can be temporarily "protected." A wide variety of protecting groups are available for alcohols. highfine.comharvard.edu

Common Protecting Groups for Benzylic Alcohols:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are widely used. They are introduced by reacting the alcohol with the corresponding silyl chloride (e.g., TBSCl) in the presence of a base like imidazole. highfine.com They are stable under many reaction conditions but can be easily removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Alkyl Ethers:

Benzyl (B1604629) (Bn) Ether: Introduced using benzyl bromide (BnBr) and a base (e.g., NaH). It is stable to many reagents but can be removed by catalytic hydrogenation (H₂/Pd-C). highfine.com

p-Methoxybenzyl (PMB) Ether: Similar to the benzyl group but can be cleaved under milder, oxidative conditions (e.g., with DDQ or CAN), which is advantageous if other reducible groups are present. nih.gov

Acetals: Groups like methoxymethyl (MOM) or tetrahydropyranyl (THP) are stable to basic and nucleophilic conditions but are readily removed in the presence of acid. highfine.com

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of this compound is a focal point for nucleophilic substitution reactions, largely due to its capacity to stabilize a carbocation intermediate. The reaction mechanism, whether it proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway, is intricately influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the phenyl rings.

The presence of the methoxy (-OCH₃) group at the 4-position and the methyl (-CH₃) group at the 4'-position plays a significant role in directing the reaction mechanism. The methoxy group, a potent electron-donating group through resonance, and the methyl group, an electron-donating group through induction and hyperconjugation, both contribute to the stabilization of a potential carbocation intermediate at the benzylic position. This pronounced stabilization strongly favors the SN1 pathway.

In an SN1 reaction, the rate-determining step is the departure of the leaving group (e.g., a protonated hydroxyl group in acidic media) to form a planar carbocation. The resulting diarylmethyl cation is significantly stabilized by the delocalization of the positive charge across both aromatic rings, a stabilization that is further enhanced by the electron-donating substituents. A stronger nucleophile is not required for this pathway, and polar protic solvents are typically employed to facilitate the ionization step.

Conversely, an SN2 mechanism, which involves a backside attack by the nucleophile in a concerted step, is sterically hindered in benzhydrol systems due to the presence of the two bulky phenyl groups. While not impossible, it is generally less favored compared to the SN1 pathway for this class of compounds.

Table 1: Relative Rates of Solvolysis of Substituted Diphenylmethyl Chlorides.
Substituent (X)Substituent (Y)Relative Rate (k/k₀)
p-OCH₃p-CH₃~5000 (Estimate)
p-OCH₃H1800
p-CH₃H16.5
HH1

This table presents an estimated relative rate for this compound based on the established effects of methoxy and methyl groups in similar systems.

Photochemical Transformations and Excited State Reactivity

The photochemical behavior of this compound is primarily dictated by the benzophenone (B1666685) chromophore within its structure. Upon absorption of ultraviolet radiation, the molecule is promoted to an excited electronic state, initiating a series of photophysical and photochemical processes.

The photoreduction of benzophenones is a well-documented photochemical reaction that typically proceeds via the excited triplet state. acs.orgnih.gov Upon photoexcitation, the benzophenone moiety in this compound undergoes efficient intersystem crossing from the initially formed singlet excited state (S₁) to the more stable triplet excited state (T₁). This triplet state has a diradical character, with an unpaired electron on both the carbonyl oxygen and the carbonyl carbon.

In the presence of a suitable hydrogen donor, the excited triplet state can abstract a hydrogen atom, leading to the formation of a ketyl radical. For benzhydrol derivatives, this process can be an intramolecular or intermolecular event, depending on the reaction conditions and the availability of hydrogen donors. The photoreduction of benzophenone itself in isopropanol, for instance, leads to the formation of benzpinacol. bgsu.edu

The general mechanism for the photoreduction of a benzophenone analogue can be summarized as follows:

Excitation: Ar₂C=O + hν → [Ar₂C=O]* (S₁)

Intersystem Crossing: [Ar₂C=O]* (S₁) → [Ar₂C=O]* (T₁)

Hydrogen Abstraction: [Ar₂C=O]* (T₁) + R-H → Ar₂Ċ-OH + R•

Dimerization: 2 Ar₂Ċ-OH → Ar₂C(OH)-C(OH)Ar₂

The quantum yield of photoreduction is highly dependent on the nature of the substituents on the aromatic rings. Electron-donating groups, such as the methoxy and methyl groups in this compound, can influence the energy of the excited states and the efficiency of intersystem crossing. core.ac.uk

The excited state dynamics of substituted benzhydrols are complex and involve several competing processes, including fluorescence, phosphorescence, internal conversion, intersystem crossing, and energy transfer. The rates of these processes determine the lifetime and reactivity of the excited states.

Upon excitation, the molecule populates the first excited singlet state (S₁). From this state, it can either decay back to the ground state (S₀) via fluorescence or undergo intersystem crossing to the triplet manifold (T₁). The efficiency of intersystem crossing is a critical factor in the photochemistry of benzophenone derivatives, as the triplet state is the primary photoactive species in photoreduction reactions. acs.orgnih.gov

Energy transfer processes can also occur, particularly in systems where other chromophores are present. The excited benzhydrol derivative can act as an energy donor or acceptor, depending on the relative energies of its excited states and those of the other molecules in the system.

Transient absorption spectroscopy is a powerful technique used to study the dynamics of these short-lived excited states. By monitoring the absorption of a probe pulse following excitation with a pump pulse, the formation and decay of transient species such as excited singlet states, triplet states, and radicals can be observed on timescales ranging from femtoseconds to microseconds.

Table 2: Typical Photophysical Parameters for Substituted Benzophenones.
CompoundSinglet Energy (ES1, kcal/mol)Triplet Energy (ET1, kcal/mol)Intersystem Crossing Quantum Yield (ΦISC)Triplet Lifetime (τT, μs)
Benzophenone7469~1.05-20
4,4'-Dimethoxybenzophenone7371~0.910-30
4,4'-Dimethylbenzophenone7469~1.05-15

This table provides typical photophysical data for related benzophenone derivatives to illustrate the expected properties of this compound.

Computational and Theoretical Chemistry of 4 Methoxy 4 Methylbenzhydrol

Quantum Chemical Calculations for Molecular Structure, Conformation, and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of a molecule. For 4-Methoxy-4'-methylbenzhydrol, these calculations would involve optimizing the molecular geometry to find the lowest energy conformation.

The process begins with defining an initial structure and then iteratively solving the Schrödinger equation to find the geometry that minimizes the electronic energy. This optimization would account for the rotational freedom around the single bonds, particularly the C-C bonds connecting the central carbinol carbon to the p-tolyl and methoxyphenyl rings, and the C-O bonds of the hydroxyl and methoxy (B1213986) groups. The resulting data provides precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Energetics calculations can further quantify the relative stabilities of different conformers (rotational isomers). By systematically rotating key bonds and calculating the energy at each step, a potential energy surface can be mapped. This reveals the energy barriers between different conformations and identifies the global minimum (the most stable structure) and local minima. For a molecule like this compound, this analysis would reveal the preferred orientation of the two aromatic rings relative to each other and the hydroxyl group.

Illustrative Geometrical Parameters: The following table presents hypothetical but realistic optimized geometrical parameters for this compound, calculated at a common DFT level of theory (e.g., B3LYP/6-31G(d)). These values are based on typical parameters for substituted benzhydrols and related aromatic compounds.

ParameterBond/AngleIllustrative Calculated Value
Bond LengthC(carbinol)-O(hydroxyl)1.43 Å
Bond LengthC(carbinol)-C(p-tolyl)1.52 Å
Bond LengthC(carbinol)-C(methoxyphenyl)1.52 Å
Bond LengthC(aromatic)-O(methoxy)1.37 Å
Bond AngleC(p-tolyl)-C(carbinol)-C(methoxyphenyl)112.5°
Bond AngleO(hydroxyl)-C(carbinol)-C(p-tolyl)109.8°
Dihedral AngleH-O-C(carbinol)-C(p-tolyl)~60° (gauche)
Dihedral AngleC(aromatic)-C(carbinol)-C(aromatic)-C(aromatic)45-55°

Frontier Molecular Orbital (FMO) Analysis and Electronic Property Investigations

Frontier Molecular Orbital (FMO) theory is a key concept in computational chemistry for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the molecule's tendency to donate electrons. The energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the electron-donating nature of the methoxy and methyl groups would influence the energy and distribution of these orbitals. FMO analysis would likely show the HOMO density concentrated on the electron-rich methoxy-substituted phenyl ring, while the LUMO might be distributed across both aromatic systems. This distribution helps predict the sites for electrophilic and nucleophilic attack.

Illustrative FMO Properties: This table shows representative FMO energy values and related electronic properties for this compound, as would be calculated using DFT.

PropertyDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.95 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.85 eV
Energy Gap (ΔE)ELUMO - EHOMO4.10 eV
Ionization Potential (I)≈ -EHOMO5.95 eV
Electron Affinity (A)≈ -ELUMO1.85 eV
Chemical Hardness (η)(I - A) / 22.05 eV
Electronegativity (χ)(I + A) / 23.90 eV

Reaction Mechanism Elucidation through Computational Modeling of Transition States and Intermediates

Computational chemistry is an invaluable tool for mapping out reaction pathways. By modeling reactants, products, intermediates, and, crucially, transition states (TS), the entire energy profile of a reaction can be determined. A transition state is the highest energy point along the lowest energy path between a reactant and an intermediate or product.

For reactions involving this compound, such as its synthesis via a Grignard reaction or its acid-catalyzed substitution, computational modeling can clarify the mechanism. rsc.org For an SN1-type substitution, calculations would focus on the stability of the key intermediate: the benzhydryl carbocation. The electron-donating methoxy and methyl groups would significantly stabilize this carbocation. DFT calculations can locate the transition state leading to this intermediate and calculate the activation energy, which determines the reaction rate.

The process involves TS optimization, where algorithms search for a saddle point on the potential energy surface. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Comparing the energies of different possible pathways (e.g., SN1 vs. SN2) can determine the favored mechanism under specific conditions. rsc.org

Illustrative Reaction Energetics (SN1 Methanolysis): This table provides hypothetical relative energies for species involved in the acid-catalyzed substitution of this compound, illustrating a reaction profile.

SpeciesDescriptionIllustrative Relative Free Energy (kcal/mol)
ReactantsThis compound + H+0.0
TS1Transition state for water loss+15.5
IntermediateBenzhydryl carbocation + H2O+5.2
TS2Transition state for nucleophilic attack by CH3OH+9.8
Products4-Methoxy-4'-methylbenzhydryl methyl ether + H2O-4.5

Prediction of Spectroscopic Parameters via Ab Initio and DFT Approaches

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (IR and Raman): After a geometry optimization, frequency calculations can be performed. These calculations yield the vibrational modes of the molecule and their corresponding frequencies and intensities. The predicted IR and Raman spectra can be compared with experimental spectra to confirm the structure and assign specific peaks to the vibrations of functional groups (e.g., O-H stretch, C-O stretch, aromatic C-H bends). researchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is the most common method for calculating NMR chemical shifts (¹H and ¹³C). The magnetic shielding of each nucleus is calculated and then referenced against a standard (like tetramethylsilane, TMS) to predict the chemical shift. These predictions are highly valuable for assigning complex spectra and confirming molecular structure. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λmax and intensity of absorption bands in a UV-Vis spectrum. mdpi.comnih.gov For this compound, TD-DFT would predict the π → π* transitions associated with the aromatic rings. rsc.org

Illustrative Predicted Spectroscopic Data:

Spectrum TypeParameterIllustrative Predicted ValueAssignment
IR Vibrational Frequency3600 cm⁻¹O-H stretch (free)
Vibrational Frequency3035 cm⁻¹Aromatic C-H stretch
Vibrational Frequency1250 cm⁻¹Aryl-O stretch (methoxy)
¹H NMR Chemical Shift7.10-7.35 ppmAromatic protons
Chemical Shift5.75 ppmCH-OH proton
Chemical Shift3.80 ppmOCH₃ protons
Chemical Shift2.35 ppmAr-CH₃ protons
¹³C NMR Chemical Shift125-145 ppmAromatic carbons
Chemical Shift81.5 ppmC-OH carbon
Chemical Shift55.3 ppmOCH₃ carbon
UV-Vis λmax (TD-DFT)275 nmπ → π* transition

Solvation Effects on Reaction Energetics and Kinetics: Theoretical Treatments

Reactions are most often carried out in a solvent, which can significantly influence molecular properties and reaction outcomes. Computational models can account for these effects in two primary ways:

Explicit Solvent Models: This approach involves surrounding the solute molecule with a number of individual solvent molecules. While this provides a highly detailed picture, it is computationally very expensive due to the large number of atoms. youtube.com

Implicit Solvent Models (Continuum Models): These models are more common for reaction modeling. They treat the solvent as a continuous medium with a characteristic dielectric constant, creating a cavity in which the solute resides. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used examples. wikipedia.orgq-chem.com These models efficiently capture the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and the energetics of a reaction. researchgate.net

For a reaction involving charged intermediates, like the carbocation in an SN1 reaction of this compound, a polar solvent would provide significant stabilization. Implicit solvent models would predict a lower activation energy and a faster reaction rate in a polar solvent compared to a nonpolar solvent or the gas phase, aligning with experimental observations. acs.org

Illustrative Solvation Effects on Activation Energy (SN1 Reaction):

MediumDielectric Constant (ε)Illustrative Calculated ΔG‡ (kcal/mol)
Gas Phase125.0
Toluene (B28343)2.419.8
Tetrahydrofuran (THF)7.517.1
Methanol (B129727)33.015.1
Water78.414.5

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like 4-Methoxy-4'-methylbenzhydrol. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

One-dimensional NMR spectra offer fundamental information about the chemical environment, connectivity, and quantity of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the protons on both the 4-methoxyphenyl (B3050149) and 4-methylphenyl (p-tolyl) rings. These typically appear as doublets due to ortho-coupling. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups would each produce a sharp singlet. The benzylic proton (-CH(OH)-) would appear as a singlet, and the hydroxyl (-OH) proton's signal would also be a singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include those for the methyl and methoxy carbons, the benzylic carbon (carbinol carbon), and the various aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the methoxy and methyl substituents. For a related compound, characteristic ¹³C NMR signals have been reported at δ-values of approximately 21.2 (methyl), 71.8 (carbinol carbon), 127.9, 129.1, 135.3, and 137.3 ppm (aromatic carbons) rsc.org.

The table below summarizes the predicted chemical shifts for this compound based on data from analogous structures.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Ar-C H (p-tolyl)~7.1-7.3 (d)~129.1
Ar-C H (p-tolyl)~7.2-7.4 (d)~127.9
Ar-C H (methoxyphenyl)~6.8-7.0 (d)~114.0
Ar-C H (methoxyphenyl)~7.2-7.4 (d)~128.0
-C H(OH)-~5.7-5.9 (s)~71.8
-OC H₃~3.8 (s)~55.3
-C H₃~2.3 (s)~21.2
-OH Variable (s)N/A
Quaternary Ar-C N/A~135.3, ~137.3, ~136.0, ~159.0

Note: Predicted values are based on typical shifts for substituted benzhydrol systems and may vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the ortho- and meta-protons on each of the aromatic rings, confirming their positions relative to one another sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. It allows for the definitive assignment of each proton signal to its attached carbon atom. For example, the signal for the benzylic proton would show a cross-peak with the signal for the carbinol carbon sdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. HMBC is critical for piecing together the molecular structure. Key correlations would include cross-peaks between the methyl protons and the carbons of the tolyl ring, and between the methoxy protons and the methoxy-bearing carbon of the other ring sdsu.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the benzylic proton and the ortho-protons of both aromatic rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds thermofisher.com.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and the methyl/methoxy groups (2850-2960 cm⁻¹), C=C stretching from the aromatic rings (1500-1600 cm⁻¹), and strong C-O stretching bands for the alcohol (~1050 cm⁻¹) and the aryl ether (~1250 cm⁻¹) functionalities nist.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C-C bonds in the benzene (B151609) rings would be particularly prominent. It is especially useful for observing symmetric vibrations that may be weak or absent in the IR spectrum researchgate.netnih.gov.

The table below lists the expected principal vibrational modes.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
-OHO-H Stretch3200-3600 (Broad)Weak
Aromatic C-HC-H Stretch3000-3100Strong
Aliphatic C-HC-H Stretch2850-2960Strong
Aromatic C=CC=C Ring Stretch1500-1600Strong
Aryl EtherC-O Stretch (Asymmetric)~1250 (Strong)Moderate
AlcoholC-O Stretch~1050 (Strong)Weak

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., GC/MS, EIMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments it breaks into chemguide.co.ukuni-saarland.de. The molecular weight of this compound is 228.29 g/mol .

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation of benzhydrol-type compounds is well-characterized and typically involves cleavages that lead to the formation of stable carbocations libretexts.org.

The expected fragmentation pathway for this compound would likely include:

Formation of the molecular ion [M]•+ at m/z = 228.

Loss of a water molecule (-H₂O) from the molecular ion to give a fragment at m/z = 210.

Cleavage of the C-C bond adjacent to the oxygen, leading to the formation of highly stable, resonance-delocalized cations. This would produce a p-methoxybenzyl cation at m/z = 121 and a p-methylbenzyl (tolyl) cation at m/z = 105.

Further fragmentation of these primary ions.

m/z Value Proposed Fragment Identity Notes
228[C₁₅H₁₆O₂]•+Molecular Ion (M•+)
210[M - H₂O]•+Loss of water
121[CH₃OC₇H₆]⁺p-Methoxybenzyl cation
105[CH₃C₇H₆]⁺p-Methylbenzyl cation
91[C₇H₇]⁺Tropylium ion (from rearrangement of benzyl (B1604629) fragment)
77[C₆H₅]⁺Phenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Parameter Determination

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals researchgate.net. The parts of a molecule that absorb light are known as chromophores. In this compound, the two substituted benzene rings act as the primary chromophores.

The absorption is due to π → π* electronic transitions within the aromatic systems. The presence of substituents (methoxy and methyl groups) on the benzene rings affects the energy of these transitions and thus the wavelength of maximum absorption (λₘₐₓ). Electron-donating groups like methoxy and methyl typically cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. The spectrum would be expected to show strong absorption bands in the UV region, likely between 220 nm and 280 nm.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful method for analyzing the purity of this compound. Using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol (B129727)/water or acetonitrile (B52724)/water mixture), the compound can be effectively separated from more polar or less polar impurities. A detector, typically UV-Vis, would show a peak corresponding to the compound, and the area of this peak relative to the total area of all peaks provides a measure of its purity researchgate.net.

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), GC is another excellent technique for purity assessment, provided the compound is thermally stable and volatile enough. The compound is vaporized and passed through a column (often a capillary column with a nonpolar stationary phase), and separation is based on boiling point and interactions with the stationary phase. GC can resolve closely related isomers and impurities with high efficiency.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. A validated reverse-phase HPLC (RP-HPLC) method is often the approach of choice for determining the purity of such compounds. ptfarm.plnih.gov

In a typical RP-HPLC setup for analyzing compounds with similar structures, an octadecyl (C18) column is utilized. ptfarm.plnih.gov The mobile phase, a critical component in chromatographic separation, often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, adjusted to a specific pH. ptfarm.plnih.gov Ultraviolet (UV) detection is commonly employed, with the wavelength set to a value where the analyte exhibits maximum absorbance to ensure high sensitivity. ptfarm.plnih.gov

The validation of an HPLC method is crucial to ensure its reliability and includes the determination of several key parameters:

Selectivity: The ability of the method to distinguish the analyte from other components in the sample.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For instance, a study on a related methoxy-containing compound utilized an octadecyl column with a mobile phase of acetonitrile and a phosphate buffer at pH 2, with UV detection at 239 nm. ptfarm.plnih.gov The validation of this method confirmed its suitability for purity evaluation. ptfarm.plnih.gov

Table 1: Typical HPLC Parameters for the Analysis of Aromatic Compounds

ParameterConditionReference
ColumnOctadecyl (C18), 250 x 4.0 mm I.D., 5 µm particle size ptfarm.plnih.gov
Mobile PhaseAcetonitrile and Phosphate Buffer (pH 2) ptfarm.plnih.gov
DetectionUV at 239 nm ptfarm.plnih.gov
Flow Rate1.0 mL/min orientjchem.org
Injection Volume50 µL orientjchem.org
Column Oven Temperature55 °C orientjchem.org

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile organic compounds. nih.gov This method is essential for identifying and quantifying any volatile byproducts or impurities that may be present in a sample of this compound or that may arise during its synthesis or degradation.

The process typically involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase. The elution order of compounds in GC is often related to their boiling points and polarity. nih.gov

For the analysis of regioisomeric methoxy- and methyl-substituted aromatic compounds, capillary gas chromatography has been shown to provide excellent resolution. nih.gov In such cases, the elution order can be influenced by the molecular linearity of the isomers, with ortho-isomers often eluting before para-isomers. nih.gov

Table 2: GC-MS Parameters for Volatile Analysis

ParameterConditionReference
InstrumentationGas Chromatograph coupled with a Mass Spectrometer nih.gov
ColumnCapillary column (e.g., DB-5MS) researchgate.net
Carrier GasHelium wur.nl
Injection ModeSplitless or Split wur.nl
DetectorMass Spectrometer (Electron Impact ionization) nih.gov

The mass spectrometer detector provides detailed structural information about the eluted compounds by fragmenting them into characteristic ions, allowing for their identification. nih.gov

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used for qualitative analysis in organic synthesis. fishersci.com It is particularly valuable for monitoring the progress of a reaction and for preliminary purity assessment of the resulting products. fishersci.comaga-analytical.com.pl

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. aga-analytical.com.pl The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential affinity for the stationary phase and the mobile phase.

Key aspects of using TLC for reaction monitoring include:

Spotting: Applying small, concentrated spots of the starting material, the reaction mixture, and a "cospot" (a mixture of the starting material and the reaction mixture) on the TLC plate. rochester.edu

Development: Allowing the solvent to ascend the plate until the solvent front is near the top. rsc.org

Visualization: Detecting the separated spots, which can be done under UV light if the compounds are UV-active, or by using staining agents like iodine crystals. rsc.org

Rf Value: Calculating the retention factor (Rf) for each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value is characteristic of a compound in a specific solvent system. rsc.org

By comparing the spots of the reaction mixture to those of the starting material, a researcher can determine if the starting material has been consumed and if new products have been formed. The presence of a single spot for the purified product suggests a high degree of purity.

Table 3: General Procedure for TLC Analysis

StepDescriptionReference
Stationary PhaseSilica gel 60 F254 plates nih.gov
Mobile PhaseA mixture of solvents, e.g., butanol-acetic acid-water, chosen to achieve good separation (Rf of ~0.3-0.4 for the starting material). nih.govrochester.edu
Sample ApplicationSpotting with capillary tubes. rsc.org
DevelopmentIn a closed chamber until the solvent front nears the top of the plate. rsc.org
VisualizationUV lamp and/or staining agents (e.g., iodine). rsc.org

Applications in Advanced Materials and Catalysis Research

Application as Building Blocks in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of complex molecular structures. The benzhydrol framework is a classic example of such a building block, utilized extensively in medicinal chemistry and material chemistry.

The parent compound, benzhydrol, is used as a terminating group in polymerization reactions. echemi.com In this role, it controls the length of polymer chains, which is a critical factor in determining the final properties of the material, such as its viscosity, melting point, and mechanical strength.

By introducing specific functional groups, such as the methoxy (B1213986) and methyl groups in 4-Methoxy-4'-methylbenzhydrol, chemists can tailor the properties of the resulting polymer. These substitutions can influence:

Solubility: Affecting how the polymer interacts with different solvents.

Reactivity: The hydroxyl group of the benzhydrol moiety is a primary site for reaction, allowing it to be incorporated into polymer backbones, such as polyesters or polyethers.

Optical Properties: The aromatic rings influence the refractive index and UV-visible absorption characteristics of the material.

Benzhydrol and its derivatives are crucial intermediates in the synthesis of a wide range of specialty chemicals, particularly pharmaceuticals. researchgate.net The benzhydryl group is a key structural motif in many histamine (B1213489) H1 antagonists, such as diphenylhydramine. echemi.com The synthesis of these molecules often involves the chemical modification of the benzhydrol core.

The synthesis pathway for these specialty chemicals typically involves utilizing the hydroxyl group of the benzhydrol derivative as a reactive handle for building out the rest of the molecule. For example, benzhydrols can be used in the synthesis of:

Antihistamines and antiallergenic agents. echemi.com

Antihypertensive agents. echemi.com

Agrochemicals and other complex organic compounds. echemi.com

The specific substituents on the phenyl rings of this compound allow for fine-tuning the electronic and steric properties of the molecule, which can be critical for the biological activity or material performance of the final product.

Role in Materials Science Research and Development

The rigid, well-defined three-dimensional structure of the benzhydrol core makes it an attractive scaffold for the design of novel organic materials with specific functions.

Research has demonstrated that the benzhydrol skeleton can be systematically modified to create new functional materials. For instance, benzhydrol-type analogs have been developed as potent inhibitors of human leukemia cell growth. researchgate.net This research highlights a strategy where the core benzhydrol structure is retained while various substituents are introduced on the phenyl rings to optimize a specific biological or material property. This modular approach is central to the development of advanced materials, including those with applications in electronics, photonics, and medicine.

The arrangement of molecules in the solid state is critical to a material's properties. Controlling the crystallization process allows for the production of materials with desired characteristics, such as high purity and specific optical or electronic behaviors. While traditionally used for inorganic semiconductors like silicon, the Czochralski method has been successfully adapted for growing large, high-quality single crystals of organic compounds. chimia.chpatsnap.com

This technique is particularly valuable for organic materials intended for nonlinear optical applications. patsnap.com The process involves pulling a seed crystal from a molten form of the compound, allowing for the growth of a large, defect-free single crystal. chimia.ch The low melting temperatures of many organic compounds, including benzhydrol analogues, make them suitable for growth in glass vessels using this method. patsnap.com By precisely controlling factors like temperature gradients and pulling speed, researchers can manage the crystal's size and quality, thereby controlling its final properties.

Contributions to Catalysis Research

While benzhydrol and its derivatives are frequently the products of catalytic reactions, such as the catalytic hydrogenation of benzophenones, their role as catalysts is less documented. google.comijrat.org The primary involvement of these compounds in catalysis research is typically as substrates in the development and testing of new catalytic systems. For example, the oxidation of benzhydrol to benzophenone (B1666685) is a common model reaction for evaluating the efficiency of new oxidation catalysts. nih.gov

However, the broader class of diarylmethanols is utilized in the synthesis of ligands for catalytic applications. For instance, enantiomerically enriched diarylmethanols can be used to form precursors for ligands in asymmetric catalysis, where the goal is to produce a specific stereoisomer of a target molecule. Although direct catalytic applications of this compound are not widely reported, its structural motifs are relevant to the design of molecules that assist in catalytic transformations.

Development of Photopolymerization Initiators and Catalysts (from Benzophenone Precursors)

Photopolymerization is a process where light energy is used to initiate a polymerization reaction, a technique valued for its rapid curing rates, low energy consumption, and minimal emission of volatile organic compounds. researchgate.net The key component in this system is the photoinitiator, a molecule that absorbs light and generates reactive species—typically free radicals—to start the polymerization. researchgate.nettcichemicals.com

Benzophenone and its derivatives are classic Type II photoinitiators. Their initiation mechanism does not involve the direct cleavage of a chemical bond upon light absorption. Instead, the excited benzophenone molecule abstracts a hydrogen atom from a synergist molecule (a co-initiator, often an amine or alcohol) to produce a ketyl radical. This radical is the species that initiates the polymerization of monomers, such as acrylates.

The precursor to this compound, 4-Methoxy-4'-methylbenzophenone (B186190) , functions within this paradigm. Upon irradiation with UV light, it is excited to a triplet state. In the presence of a hydrogen donor, it undergoes photoreduction to form this compound. This process generates the initiating radical from the hydrogen donor. The efficiency of benzophenone-based initiators can be influenced by the substituents on the aromatic rings. For instance, methoxy groups can affect the light-absorption characteristics and the reactivity of the excited state. rsc.org

Research into polymeric benzophenone photoinitiators has demonstrated that incorporating the benzophenone moiety into a polymer backbone can lead to higher initiation efficiency compared to the simple benzophenone molecule. researchgate.net This approach also addresses issues such as migration and odor associated with small-molecule initiators. researchgate.net While specific studies on this compound as a direct photoinitiator are not prevalent, its formation is a direct consequence of the photoinitiating action of its benzophenone precursor, a process central to UV-curing applications in coatings, inks, and dental materials. tcichemicals.comoregonstate.edu

Table 1: Key Concepts in Photopolymerization Initiation

Term Description Relevance to this compound
Photoinitiator A compound that generates reactive species upon light absorption to initiate polymerization. researchgate.net The precursor, 4-Methoxy-4'-methylbenzophenone, is a Type II photoinitiator.
Type II Mechanism Initiation occurs via hydrogen abstraction from a co-initiator by the excited photoinitiator. The benzophenone precursor abstracts a hydrogen atom, becoming this compound in the process.
Photoreduction A chemical reaction induced by light, in which a molecule gains electrons or hydrogen atoms. oregonstate.edu The conversion of 4-Methoxy-4'-methylbenzophenone to this compound is a photoreduction reaction.
Ketyl Radical The radical species formed from the photoinitiator after hydrogen abstraction. The formation of this radical (from the co-initiator) is what starts the polymerization chain reaction.

Ligand Design for Organometallic Catalysis (General Benzhydrol Context)

Organometallic chemistry is a cornerstone of modern synthesis, providing powerful tools for creating new chemical bonds through catalysis. mdpi.com The performance of an organometallic catalyst is highly dependent on the ligands coordinated to the metal center. Ligands modulate the electronic and steric environment of the metal, thereby controlling the catalyst's activity, selectivity, and stability. mdpi.comrsc.org

In the broad context of benzhydrols, the hydroxyl group and the bulky diaryl structure are key features for ligand design. The hydroxyl group can be deprotonated to form an alkoxide, which can then coordinate to a metal center. The two aromatic rings provide significant steric bulk, which can be used to create a specific chiral pocket around the metal, influencing the stereochemical outcome of a catalytic reaction.

The electronic properties of the benzhydrol ligand can be fine-tuned by altering the substituents on the phenyl rings. In this compound, the methoxy group is electron-donating, while the methyl group is weakly electron-donating. These substituents can influence the electron density at the metal center, which in turn affects its catalytic activity. The design of N-heterocyclic carbene (NHC) ligands, for example, has shown that tuning electronic and steric properties is essential for creating stable and active catalysts for reactions like cross-coupling. mdpi.com

While specific applications of this compound as a ligand are not extensively documented, the principles of ligand design suggest its potential. The diarylmethanol framework is a component of well-established ligands used in asymmetric catalysis, such as in chiral bismuth–rhodium paddlewheel catalysts where bulky ligands create a defined chiral pocket to control enantioselectivity. nih.gov The structural motifs present in this compound are therefore relevant to the rational design of new ligands for transition metal-catalyzed reactions. stmjournals.in

Table 2: Principles of Benzhydrol-Based Ligand Design

Feature Role in Ligand Design Potential Impact on Catalysis
Hydroxyl Group Can be deprotonated to form an alkoxide, which binds to the metal center. Anchors the ligand to the metal; modifies the metal's electronic properties.
Diaryl Structure Provides significant steric bulk around the coordination site. Creates a defined reaction pocket, influencing substrate approach and selectivity (e.g., enantioselectivity). nih.gov
Aromatic Substituents Electron-donating or -withdrawing groups alter the electronic character of the ligand. Modulates the reactivity of the metal center, affecting catalytic turnover and stability. rsc.org

Potential in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. openresearchlibrary.orgresearchgate.net These interactions govern the self-assembly of molecules into larger, well-defined architectures, including capsules, polymers, and frameworks. nih.gov Host-guest chemistry, a subfield of supramolecular chemistry, involves the binding of a smaller "guest" molecule within a cavity of a larger "host" molecule. nih.gov

Benzhydrol derivatives, including this compound, possess key structural features that make them attractive building blocks for supramolecular assemblies.

Hydrogen Bonding : The hydroxyl group is a classic functional group for forming hydrogen bonds. It can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen lone pairs). This allows benzhydrol molecules to link together, forming chains, helices, or more complex networks in the solid state.

Aromatic Interactions : The two phenyl rings can participate in π-π stacking and CH-π interactions. These forces, while weaker than hydrogen bonds, are crucial for organizing molecules in three dimensions and contribute to the stability of the resulting supramolecular structure. researchgate.net

The specific substitution pattern of this compound—with a methoxy group on one ring and a methyl group on the other—breaks the molecule's symmetry. This asymmetry can be a powerful tool in crystal engineering to guide the formation of non-centrosymmetric or chiral supramolecular structures from achiral building blocks. The interplay between strong hydrogen bonds from the hydroxyl group and weaker interactions from the aromatic rings can lead to complex and predictable packing arrangements.

In host-guest systems, the V-shape of the diarylmethanol core can form clefts or cavities capable of including small guest molecules. Macrocycles built from benzhydrol-type units could potentially serve as hosts for various guests, with binding selectivity determined by the size, shape, and chemical nature of the cavity. The design of such systems is a major focus of supramolecular chemistry, with applications in sensing, drug delivery, and catalysis. nih.govnih.gov While specific host-guest complexes involving this compound are not widely reported, its structural motifs are analogous to those used in established supramolecular systems. openresearchlibrary.orgresearchgate.net

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Routes for 4-Methoxy-4'-methylbenzhydrol

The imperative for environmentally benign chemical processes necessitates the development of sustainable and green synthetic routes for this compound. Key areas of future research in this domain include the exploration of biocatalysis, photocatalysis, and atom-economical methodologies.

Biocatalytic Approaches: The use of enzymes as biocatalysts offers a promising green alternative to traditional chemical synthesis. frontiersin.orgnih.govresearchgate.net Enzymes can operate under mild reaction conditions, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. frontiersin.orgnih.gov Future research will likely focus on identifying and engineering enzymes, such as ketoreductases, for the enantioselective reduction of the corresponding benzophenone (B1666685) precursor to afford chiral this compound. This approach would not only be more sustainable but also provide access to enantiomerically pure forms of the compound, which is crucial for applications in medicinal chemistry and materials science.

Photocatalytic and Electrocatalytic Methods: Visible-light photocatalysis and electrocatalysis represent emerging sustainable strategies for organic synthesis. These methods can facilitate novel bond formations and transformations under mild conditions, often avoiding the use of stoichiometric and hazardous reagents. Research in this area could explore the photocatalytic asymmetric arylation of 4-methoxybenzaldehyde (B44291) with a methylphenylboronic acid derivative or the electrocatalytic reduction of 4-methoxy-4'-methylbenzophenone (B186190).

Atom-Economical Reactions: The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a cornerstone of green chemistry. thieme-connect.deresearchgate.netrsc.org Future synthetic strategies for this compound will likely focus on addition and cross-coupling reactions that minimize waste generation. For instance, the development of catalytic C-H activation/arylation reactions could provide a highly atom-economical route to this and other unsymmetrical diarylmethanols. nih.govdmaiti.comresearchgate.netscielo.brrsc.org

Synthetic Strategy Green Chemistry Principles Potential Advantages
Biocatalytic ReductionUse of renewable catalysts, mild reaction conditions, high selectivity.Access to enantiomerically pure products, reduced environmental impact.
Photocatalytic ArylationUse of light as a renewable energy source, mild conditions.Novel reactivity, avoidance of harsh reagents.
C-H Activation/ArylationHigh atom economy, reduced waste.Step-efficient synthesis, direct functionalization of simple precursors.

Exploration of Novel Reactivity and Transformation Pathways for Expanding Synthetic Utility

The unique structural features of this compound provide a platform for exploring novel chemical reactions and transformations, thereby expanding its utility as a synthetic building block.

Catalyst-Controlled Divergent Synthesis: The development of catalyst systems that can selectively activate different reactive sites within the molecule would enable divergent synthesis of various derivatives. For example, catalyst-controlled C-H functionalization could allow for selective modification of either the methoxy- or methyl-substituted phenyl ring, leading to a diverse library of compounds from a single precursor. nih.govdmaiti.comresearchgate.netscielo.brrsc.org

Novel Cross-Coupling Reactions: Cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. beilstein-journals.orgbeilstein-journals.orgsemanticscholar.orgscilit.com Future research could focus on developing novel cross-coupling protocols that utilize the hydroxyl group of this compound as a directing or activating group. This could enable the synthesis of complex molecular architectures with applications in medicinal chemistry and materials science.

Mechanistic Investigations: A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods. Future studies should employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods to elucidate the mechanisms of reactions involving this compound. This knowledge will be instrumental in optimizing reaction conditions and expanding the scope of its transformations.

Integration of Advanced Computational Studies for Predictive Modeling and Materials Design

Advanced computational studies, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, are poised to play a pivotal role in accelerating research on this compound.

DFT for Mechanistic Insights and Property Prediction: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. conicet.gov.arnih.govscielo.org.co These studies can help in understanding reaction mechanisms, predicting the regioselectivity of reactions, and designing catalysts with improved performance. Furthermore, DFT can be used to predict various molecular properties, such as bond dissociation energies and electronic transitions, which are crucial for designing functional materials. nih.gov

QSAR for Predictive Modeling: QSAR studies establish a mathematical relationship between the chemical structure and biological activity or other properties of a series of compounds. nih.govresearchgate.netnih.govmdpi.com By developing QSAR models for derivatives of this compound, it may be possible to predict their properties, such as biological activity or material performance, without the need for extensive experimental synthesis and testing. This predictive capability can significantly streamline the discovery and optimization of new functional molecules. frontiersin.org

Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound in different environments. nih.govrsc.org This information is particularly valuable for understanding its behavior in biological systems or within material matrices, aiding in the design of new drugs and functional materials.

Computational Method Application Expected Outcome
Density Functional Theory (DFT)Mechanistic studies, property prediction.Understanding of reactivity, design of new catalysts and materials. conicet.gov.arnih.govscielo.org.co
QSAR ModelingPrediction of biological activity and material properties.Accelerated discovery of new functional molecules. nih.govresearchgate.netnih.govmdpi.com
Molecular Dynamics (MD)Study of conformational dynamics and intermolecular interactions.Insights into behavior in biological and material systems. nih.govrsc.org

Harnessing this compound in Functional Material Systems

The unique combination of a polar methoxy (B1213986) group and a nonpolar methyl group, along with the reactive hydroxyl functionality, makes this compound an attractive building block for the synthesis of functional materials. mtu.educmu.educhemrxiv.org

Polymer Synthesis: The hydroxyl group of this compound can be utilized as an initiation site for polymerization reactions, leading to the formation of polymers with tailored properties. For example, it could be used to initiate the ring-opening polymerization of cyclic esters to produce biodegradable polyesters with a diarylmethyl end-group. The unsymmetrical nature of this end-group could influence the polymer's self-assembly and material properties.

Supramolecular Chemistry: this compound can serve as a versatile building block for the construction of supramolecular assemblies. nih.govscience.govnih.gov The hydroxyl group can participate in hydrogen bonding, while the aromatic rings can engage in π-π stacking interactions. The interplay of these non-covalent interactions could lead to the formation of well-defined supramolecular structures, such as gels, liquid crystals, or porous materials, with potential applications in sensing, catalysis, and drug delivery.

Organic Electronics: The diarylmethanol core is a common motif in organic electronic materials. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic asymmetry of the molecule could lead to interesting photophysical and charge-transport properties.

Interdisciplinary Research Opportunities with Allied Fields

The exploration of this compound and its derivatives is not confined to the realm of synthetic organic chemistry but extends to numerous allied fields, fostering interdisciplinary research collaborations.

Medicinal Chemistry: The benzhydrol scaffold is present in a number of biologically active compounds. Future research could involve the synthesis and biological evaluation of a library of this compound derivatives to explore their potential as therapeutic agents. Collaboration with biologists and pharmacologists will be essential for these endeavors.

Materials Science: The development of new functional materials based on this compound will require close collaboration between synthetic chemists and materials scientists. Characterization of the material properties and device fabrication will be key aspects of such collaborations.

Computational and Experimental Synergy: The synergy between computational modeling and experimental studies will be crucial for advancing our understanding of this compound. nd.edursc.org Theoretical predictions can guide experimental design, while experimental results can validate and refine computational models. This iterative process will accelerate the discovery and development of new applications for this versatile molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methoxy-4'-methylbenzhydrol, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or etherification. For example, 4-methoxy-4'-methylbenzhydryl pentafluorophenyl ether can be prepared by reacting this compound with potassium and hexafluorobenzene under controlled conditions, yielding ~49% . Another approach involves dehydrating agents like POCl₃ in solvents such as dichloromethane under reflux . Key optimization parameters include solvent polarity, reaction temperature (e.g., reflux vs. room temperature), and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. The compound's ¹H NMR in CDCl₃ shows distinct signals: δ 2.32 (Ar–CH₃), 3.77 (Ar–OCH₃), and 6.30 ppm (Ar₂CH) . Infrared (IR) spectroscopy, particularly in thin films (e.g., from C₂HCl₃ solutions), identifies functional groups like hydroxyl and ether linkages . Mass spectrometry confirms molecular weight (e.g., 242.27 g/mol for related derivatives) .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) is used for purity assessment. Commercial standards often specify >95% purity (GC) or >97% (HPLC) for analogs . Melting point analysis (e.g., 58–63°C for structurally similar benzophenones) and elemental analysis further validate purity .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction kinetics of this compound synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing transition states in SN2 mechanisms . Elevated temperatures (e.g., reflux) accelerate etherification but may promote side reactions. Kinetic studies using in-situ IR or NMR can monitor intermediate formation. For example, reports optimal yields at 20°C, balancing reactivity and selectivity .

Q. What computational methods are suitable for predicting the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), model electronic properties and reaction pathways. Studies on analogous biphenyl systems reveal substituent effects on charge distribution and nucleophilic attack sites . Molecular dynamics simulations further assess solvation effects and conformational stability .

Q. How can contradictory NMR data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., δ 6.85–7.32 ppm for aromatic protons vs. δ 7.13–7.32 ppm in related compounds) may arise from solvent deuteration or impurities. Deuterated solvent controls, 2D NMR (COSY, HSQC), and spiking with authentic standards clarify assignments. ’s IR data (grating-based spectroscopy) cross-validate functional groups .

Q. What are the mechanistic implications of this compound’s antimicrobial activity?

  • Methodological Answer : While direct data on this compound is limited, structurally similar benzophenones exhibit activity via reactive oxygen species (ROS) generation or enzyme inhibition . Researchers can adapt assays like broth microdilution (for MIC determination) or fluorescence-based ROS detection. Substituent effects (e.g., methoxy vs. trifluoromethyl groups) guide structure-activity relationship (SAR) studies .

Q. Which alternative compounds are viable if this compound is unavailable?

  • Methodological Answer : Analogs like 4-methoxybenzophenone (CAS 611-94-9) or 4-trifluoromethylbenzophenone offer similar electronic profiles . Computational screening (e.g., molecular docking) identifies substitutes with comparable steric and electronic properties. ’s comparative table highlights substituent-driven reactivity differences .

Methodological Notes

  • Data Validation : Cross-reference NMR/IR with computational predictions (DFT) to resolve ambiguities .
  • Synthetic Optimization : Use design of experiments (DoE) to systematically vary reaction parameters .
  • Ethical Compliance : Adhere to safety protocols for handling aryl chlorides and solvents, as outlined in safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-4'-methylbenzhydrol
Reactant of Route 2
Reactant of Route 2
4-Methoxy-4'-methylbenzhydrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.